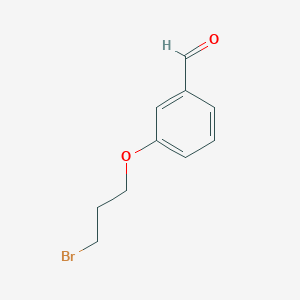

3-(3-Bromopropoxy)benzaldehyde

Vue d'ensemble

Description

Le chlorhydrate d'EPZ020411 est un inhibiteur puissant et sélectif de la protéine arginine méthyltransférase 6 (PRMT6). Ce composé a montré un potentiel significatif dans la recherche scientifique en raison de sa capacité à inhiber la PRMT6 avec une valeur IC50 de 10 nanomolaires . Il est principalement utilisé dans des études liées à l'épigénétique et à la recherche sur le cancer.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La voie de synthèse détaillée et les conditions de réaction sont propriétaires et impliquent généralement l'utilisation de techniques de synthèse organique avancées .

Méthodes de production industrielle : La production industrielle de chlorhydrate d'EPZ020411 est effectuée dans des conditions contrôlées afin de garantir une pureté et un rendement élevés. Le processus implique une synthèse à grande échelle utilisant des conditions de réaction optimisées, suivie d'étapes de purification telles que la cristallisation et la chromatographie .

Analyse Des Réactions Chimiques

Types de réactions : Le chlorhydrate d'EPZ020411 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels présents dans le composé.

Substitution : Des réactions de substitution sont courantes, où un groupe fonctionnel est remplacé par un autre.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Des réactifs comme les halogènes et les nucléophiles sont utilisés dans des conditions contrôlées.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés, tandis que les réactions de substitution peuvent produire divers analogues substitués .

4. Applications de recherche scientifique

Le chlorhydrate d'EPZ020411 a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme composé outil pour étudier l'inhibition de la PRMT6 et ses effets sur les processus de méthylation.

Biologie : Employé dans des études cellulaires pour comprendre le rôle de la PRMT6 dans l'expression des gènes et la régulation épigénétique.

Industrie : Utilisé dans le développement de nouveaux agents thérapeutiques ciblant les modifications épigénétiques.

5. Mécanisme d'action

Le chlorhydrate d'EPZ020411 exerce ses effets en inhibant sélectivement la PRMT6. Cette inhibition entraîne une diminution de la méthylation de l'histone H3 à l'arginine 2 (H3R2), qui est un substrat de la PRMT6. Le composé présente une sélectivité plus de 100 fois supérieure pour la PRMT6 par rapport aux autres protéine arginine méthyltransférases, telles que la PRMT1 et la PRMT8 . L'inhibition de la PRMT6 perturbe le processus de méthylation, affectant l'expression des gènes et les fonctions cellulaires .

Applications De Recherche Scientifique

Chemical Synthesis

Intermediate in Organic Synthesis:

3-(3-Bromopropoxy)benzaldehyde serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various functional group transformations, making it a valuable building block in the development of pharmaceuticals and agrochemicals.

Reactions and Mechanisms:

The compound can undergo several reactions, including:

- Nucleophilic substitutions : The bromine atom can be replaced with various nucleophiles, facilitating the formation of new carbon-nitrogen or carbon-oxygen bonds.

- Cross-coupling reactions : It has been utilized in palladium-catalyzed cross-coupling reactions to form biaryl compounds, which are crucial in drug discovery and materials science .

Biological Applications

Antimicrobial Properties:

Research has indicated that this compound exhibits potential antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting its use in developing new antimicrobial agents .

Anticancer Research:

The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. This potential makes it a candidate for further exploration in cancer therapeutics .

Medicinal Chemistry

Drug Development:

Due to its unique chemical structure, this compound is explored in the design of novel therapeutic agents. Its derivatives are being synthesized and tested for their efficacy against specific targets involved in diseases such as cancer and bacterial infections .

Structure-Activity Relationship (SAR) Studies:

SAR studies involving this compound focus on modifying its structure to enhance biological activity while minimizing toxicity. Such modifications can lead to the development of more effective drugs with fewer side effects .

Industrial Applications

Specialty Chemicals Production:

In the industrial sector, this compound is utilized in the production of specialty chemicals. Its ability to participate in various chemical reactions makes it suitable for manufacturing products used in coatings, adhesives, and other industrial applications .

Case Studies and Research Findings

Mécanisme D'action

EPZ020411 Hydrochloride exerts its effects by selectively inhibiting PRMT6. This inhibition leads to a decrease in the methylation of histone H3 at arginine 2 (H3R2), which is a substrate of PRMT6. The compound shows over 100-fold selectivity for PRMT6 compared to other protein arginine methyltransferases, such as PRMT1 and PRMT8 . The inhibition of PRMT6 disrupts the methylation process, affecting gene expression and cellular functions .

Comparaison Avec Des Composés Similaires

Le chlorhydrate d'EPZ020411 est unique en raison de sa haute sélectivité et de sa puissance pour la PRMT6. Des composés similaires comprennent :

UNC0224 : Un inhibiteur sélectif de G9a avec une IC50 de 15 nanomolaires.

BRD0639 : Un inhibiteur ciblant l'interaction entre la PRMT5 et son adaptateur de substrat.

Ces composés diffèrent par leur sélectivité et leur spécificité de cible, ce qui fait du chlorhydrate d'EPZ020411 un outil précieux pour étudier les voies et les effets spécifiques de la PRMT6 .

Activité Biologique

3-(3-Bromopropoxy)benzaldehyde is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by its brominated propoxy group attached to a benzaldehyde moiety, is being investigated for various biological effects, including anticancer and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a benzene ring with a propoxy group and a bromine atom, which may influence its reactivity and biological interactions.

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds synthesized from natural products have shown promising results against various cancer cell lines. A notable case study demonstrated that this compound derivatives were effective in inhibiting the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest .

Table 1: Anticancer Activity of this compound Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 15.2 | Apoptosis |

| 4-(3-Bromopropoxy)benzaldehyde | HeLa | 12.5 | Cell Cycle Arrest |

| 7-(3-bromopropoxy)-5-hydroxy-3- | A549 | 10.8 | Inhibition of Metastasis |

Antimicrobial Activity

In addition to its anticancer effects, this compound has been evaluated for antimicrobial properties. Studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents.

Table 2: Antimicrobial Activity of this compound

| Pathogen Tested | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 128 |

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : Compounds similar to this aldehyde have been shown to induce oxidative stress in cancer cells, leading to apoptosis.

- Enzyme Inhibition : The bromine atom may facilitate interactions with specific enzymes involved in cancer cell proliferation or bacterial metabolism.

- Cell Membrane Disruption : The hydrophobic nature of the propoxy group can affect the integrity of microbial cell membranes, leading to cell lysis.

Case Studies

- Anticancer Study : A recent investigation into the synthesis and evaluation of novel derivatives derived from natural products highlighted that certain modifications to the benzaldehyde structure significantly enhanced cytotoxicity against MCF-7 breast cancer cells .

- Antimicrobial Study : An exploration into the antimicrobial efficacy of various benzaldehyde derivatives revealed that those containing halogen substituents exhibited increased activity against resistant strains of bacteria, suggesting a potential pathway for developing new antibiotics .

Propriétés

IUPAC Name |

3-(3-bromopropoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c11-5-2-6-13-10-4-1-3-9(7-10)8-12/h1,3-4,7-8H,2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQVYBJOWJVFFBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCCCBr)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70571439 | |

| Record name | 3-(3-Bromopropoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70571439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144707-69-7 | |

| Record name | 3-(3-Bromopropoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70571439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.